Aloesin

Descripción general

Descripción

La aloesina es un compuesto bioactivo que se encuentra en la planta de Aloe vera. Es una cromona aromática, conocida por sus diversas aplicaciones en las industrias cosmética y alimentaria. La aloesina ha llamado la atención debido a sus posibles propiedades terapéuticas, incluidas las actividades antioxidante, antiinflamatoria y antimicrobiana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La aloesina se puede extraer de la corteza de las hojas de Aloe vera. El proceso de extracción implica el uso de disolventes orgánicos verdes como el etanol, el propilenglicol y el glicerol en mezclas acuosas. Las condiciones óptimas de extracción incluyen un rango de temperatura de 25 a 95 °C, una relación sólido/líquido y una composición específica del disolvente .

Métodos de producción industrial: La producción industrial de aloesina implica la optimización de las condiciones de extracción para maximizar el rendimiento y la rentabilidad. La metodología de superficie de respuesta se utiliza a menudo para determinar las mejores condiciones de procesamiento, incluido el tiempo, la temperatura y la composición del disolvente .

Análisis De Reacciones Químicas

Tipos de reacciones: La aloesina se somete a diversas reacciones químicas, como oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar las propiedades del compuesto y mejorar sus aplicaciones.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran aloesina incluyen ácido tricloroacético y ácido tiobarbitúrico. Las condiciones de reacción a menudo implican calentar la mezcla a temperaturas específicas para facilitar las transformaciones químicas deseadas .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran aloesina dependen de los reactivos y las condiciones específicas utilizadas. Estos productos a menudo se caracterizan por su bioactividad mejorada y sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Dermatological Applications

1.1. Inhibition of Melanogenesis

Aloesin has been extensively studied for its ability to inhibit melanin production, making it a potential agent for treating hyperpigmentation disorders such as melasma. Research indicates that this compound directly inhibits tyrosinase activity, a key enzyme in the melanin biosynthesis pathway.

- Study Findings : In a study involving pigmented skin equivalents, this compound demonstrated dose-dependent reductions in both tyrosinase activity and melanin content (P < 0.05) . The results suggest that this compound can effectively regulate pigmentation, indicating its potential use in cosmetic formulations aimed at skin lightening.

| Concentration (μM) | Tyrosinase Activity Reduction (%) | Melanin Content Reduction (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 20 | 25 |

| 20 | 35 | 45 |

| 40 | 50 | 60 |

1.2. Wound Healing Properties

This compound also shows promise in enhancing wound healing processes. A study demonstrated that this compound accelerates skin wound healing by modulating inflammatory responses and promoting cellular proliferation through the MAPK/Rho and Smad signaling pathways .

- Key Outcomes : The application of this compound improved all phases of wound healing— inflammation, proliferation, and remodeling—indicating its therapeutic potential in dermatological treatments.

Oncological Applications

2.1. Anticancer Effects

This compound's anticancer properties have been investigated in various cancer models, particularly ovarian cancer. In vitro studies revealed that this compound inhibits cell proliferation and induces apoptosis in SKOV3 ovarian cancer cells.

- Mechanism of Action : this compound was found to arrest the cell cycle at the S-phase and downregulate key proteins associated with cell cycle progression (cyclins A and D1) .

| This compound Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 15 |

| 10 | 70 | 30 |

| 20 | 50 | 50 |

- In Vivo Studies : In xenograft models, this compound treatment significantly reduced tumor size compared to controls, highlighting its potential as an adjunct therapy in cancer management .

Agricultural Applications

This compound's antifungal properties have been explored in agricultural settings, particularly against plant pathogens like Magnaporthe oryzae, which causes rice blast disease.

- Efficacy Against Fungal Spores : A recent study reported that this compound significantly inhibited spore germination and appressorium formation in M. oryzae, with an inhibition rate of up to 92% at higher concentrations .

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 100 | 50 |

| 500 | 75 |

| 1000 | 85 |

| 2000 | 92 |

Mecanismo De Acción

La aloesina ejerce sus efectos principalmente a través de la inhibición de la tirosinasa, una enzima responsable de la producción de melanina. Al unirse al sitio activo de la tirosinasa, la aloesina evita que la enzima catalice la conversión de tirosina a melanina, lo que reduce la síntesis de melanina . Este mecanismo es particularmente beneficioso en el tratamiento de trastornos de la hiperpigmentación y la protección de la piel contra el daño inducido por los rayos ultravioleta .

Comparación Con Compuestos Similares

La aloesina a menudo se compara con otros compuestos que se encuentran en el Aloe vera, como la aloemodina, la aloína y la emodina. La tabla a continuación destaca las similitudes y diferencias entre estos compuestos:

| Compuesto | Propiedades bioactivas | Aplicaciones únicas |

|---|---|---|

| Aloesina | Antioxidante, antiinflamatorio | Aclaramiento de la piel, hiperpigmentación |

| Aloe-emodina | Laxante, anticancerígeno | Tratamiento del cáncer |

| Aloína | Laxante, antimicrobiano | Salud digestiva |

| Emodina | Anticancerígeno, antiinflamatorio | Tratamiento del cáncer, antiinflamatorio |

Actividad Biológica

Aloesin, a chromone derivative found in Aloe vera, has garnered attention in recent years due to its diverse biological activities. This article explores the various effects of this compound on different biological systems, highlighting its potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is primarily recognized for its role in skin health and its potential as an anti-cancer agent. It exhibits properties such as anti-inflammatory, antioxidant, and antimicrobial effects, making it a valuable compound in both dermatological and oncological contexts.

1. Antifungal Activity

Recent studies have demonstrated that this compound significantly inhibits the growth of Magnaporthe oryzae, a pathogenic fungus affecting rice crops. The study revealed:

- Inhibition of Spore Germination : this compound showed a high inhibitory effect on spore germination with an EC50 value of 175.62 μg/mL.

- Hyphal Growth : At a concentration of 625 μg/mL, this compound caused a breakdown of 92.30% of fungal spores.

- Enzyme Activity Inhibition : this compound inhibited key enzymes involved in melanin synthesis:

2. Anticancer Properties

This compound has been identified as a promising compound in cancer treatment, particularly for ovarian cancer:

- Cell Viability and Apoptosis : In studies involving SKOV3 ovarian cancer cells, this compound treatment resulted in reduced cell viability and induced apoptosis. The compound arrested the cell cycle at the S-phase, leading to downregulation of cyclins and CDKs associated with cell proliferation .

- Xenograft Model Studies : In vivo experiments showed that this compound significantly inhibited tumor growth in xenograft models, with treated tumors being smaller than those in control groups. The results indicated a decrease in proliferative cells and an increase in apoptotic cells within the tumors .

3. Effects on Melanogenesis

This compound has also been studied for its effects on melanogenesis:

- Tyrosinase Activity : Research indicates that this compound directly inhibits tyrosinase activity, leading to reduced melanin production in pigmented skin equivalents .

- Dose-Dependent Effects : The inhibitory effects on melanogenesis were found to be dose-dependent, suggesting potential applications in treating hyperpigmentation disorders .

Summary of Key Findings

| Activity Type | Effect | EC50/IC50 Values |

|---|---|---|

| Antifungal | Inhibits M. oryzae spore germination | EC50 = 175.62 μg/mL |

| Inhibits hyphal growth | 625 μg/mL (92.30% breakdown) | |

| Anticancer | Reduces cell viability | IC50 values ranged from 2.5 to 40 μM |

| Induces apoptosis | Increased apoptotic cells observed | |

| Melanogenesis | Inhibits tyrosinase activity | Dose-dependent inhibition observed |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Ovarian Cancer Treatment : A clinical study showed that patients treated with this compound exhibited significant tumor reduction compared to controls, supporting its potential as an adjunct therapy for ovarian cancer.

- Skin Pigmentation Disorders : Patients using topical formulations containing this compound reported improvements in skin pigmentation issues, reinforcing its role as a safe agent for cosmetic applications.

Propiedades

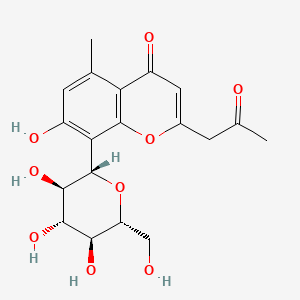

IUPAC Name |

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184877 | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30861-27-9 | |

| Record name | Aloesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.